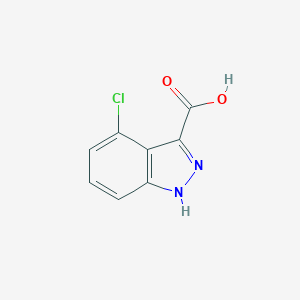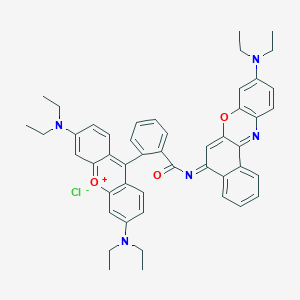
3-Methoxypyridine 1-oxide
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-Methoxypyridine 1-oxide and related compounds has been explored through various spectroscopic methods. For instance, studies have utilized 1H and 13C nuclear magnetic resonance (NMR) and X-ray diffraction to study the tautomerism of pyridine N-oxides, revealing insights into their molecular structures in solution and in the crystalline state (P. Ballesteros et al., 1990).
Chemical Reactions and Properties
3-Methoxypyridine 1-oxide undergoes various chemical reactions, including nitration and reaction with active hydrogen compounds. For example, the nitration of 2- and 3-methoxypyridine-N-oxide leads to the formation of 4-nitro compounds as the sole reaction products, indicating the directive influence of the N-oxide group during nitration processes (H. J. Hertog & M. V. Ammers, 2010).
Physical Properties Analysis
The physical properties, including melting points and spectroscopic characteristics, of 3-Methoxypyridine 1-oxide derivatives, provide critical information for their identification and application. The synthesis and characterization of such compounds often involve determining these physical properties to confirm the structures of the synthesized compounds (W. Jianlong, 2007).
Chemical Properties Analysis
The chemical properties of 3-Methoxypyridine 1-oxide are influenced by its molecular structure, which affects its reactivity and interaction with other compounds. Studies focusing on the reactions of 3-Methoxypyridine 1-oxide with various reagents have helped to elucidate its reactivity patterns and the formation of diverse derivatives with potential applications in various fields (T. Sakamoto* et al., 1985).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis .
Summary of the Application
3-Methoxypyridine 1-oxide is used as a catalyst to accelerate the addition of certain 1,2-acyclic diones to activated acetylenic esters .
Methods of Application or Experimental Procedures
While the specific methods and procedures aren’t detailed in the source, the general process involves using 3-Methoxypyridine 1-oxide as a catalyst in a chemical reaction. This typically involves mixing the catalyst with the reactants under controlled conditions to facilitate the reaction .
Flavoring Agent
Specific Scientific Field
This application falls under the field of Food Science .
Summary of the Application
3-Methoxypyridine 1-oxide can be used as a flavoring agent .
Methods of Application or Experimental Procedures
The specific methods and procedures aren’t detailed in the source, but generally, flavoring agents are added to food products during the manufacturing process to enhance or create specific flavors .
Precursor to Agrochemicals
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
3-Methoxypyridine 1-oxide can be used as a precursor to agrochemicals, such as chlorpyrifos .
Methods of Application or Experimental Procedures
Chlorpyrifos is produced from 3,5,6-trichloro-2-pyridinol, which is generated from 3-methoxypyridine 1-oxide by way of cyanopyridine .
Precursor to Pyridine Derivatives
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
3-Methoxypyridine 1-oxide can be used as a precursor to pyridine derivatives that have applications in the pharmaceutical industry .
Methods of Application or Experimental Procedures
The specific methods and procedures aren’t detailed in the source, but generally, the process involves using 3-Methoxypyridine 1-oxide as a starting material in the synthesis of various pyridine derivatives .
Precursor to 3-Pyridinecarboxamide
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
3-Methoxypyridine 1-oxide can be used as a precursor to 3-pyridinecarboxamide .
Methods of Application or Experimental Procedures
The conversion involves the ammoxidation of 3-methylpyridine .
Safety And Hazards
The safety data sheet for 3-Methoxypyridine 1-oxide suggests that it is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Orientations Futures
While specific future directions for 3-Methoxypyridine 1-oxide are not mentioned in the search results, the study of similar compounds suggests potential areas of interest. For example, the study of pyridine derivatives for their diverse functional groups is an active area of research . This could potentially include further studies on 3-Methoxypyridine 1-oxide.
Propriétés
IUPAC Name |
3-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREDSSUYAKFWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164160 | |
| Record name | Pyridine, 3-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyridine 1-oxide | |
CAS RN |
14906-61-7 | |
| Record name | Pyridine, 3-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)






